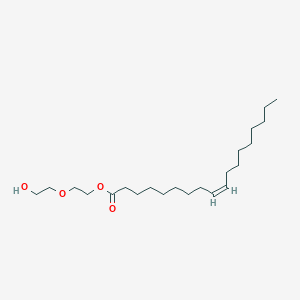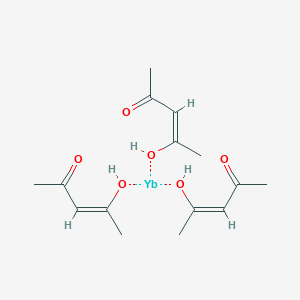
(Z)-4-hydroxypent-3-en-2-one;ytterbium
Overview
Description
(Z)-4-hydroxypent-3-en-2-one;ytterbium is a useful research compound. Its molecular formula is C15H21O6Yb and its molecular weight is 470.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidation and DNA-binding Properties : Ytterbium(III) complexes have been synthesized and characterized for their potential in antioxidation and DNA-binding. A study by (Wu et al., 2015) demonstrated that these complexes can bind to calf thymus DNA, presumably through a groove binding mechanism, and exhibit antioxidant activities by scavenging hydroxyl and superoxide radicals.
Coordination Polymer Development : Research on ytterbium coordination polymers has been conducted, as described by (Liu, Zheng, & Jin, 2006). These polymers exhibit unique crystal structures and have potential applications in materials science.
Catalytic Applications in Organic Synthesis : Ytterbium and its complexes have been used as catalysts in organic synthesis. For instance, (Riegert et al., 2006) found that ytterbium ionic complexes are effective catalysts for the formation of N-containing heterocycles.
Silica Activity in Coating Materials : Ytterbium compounds have been studied for their role in coating materials for silicon-based ceramics in combustion environments. (Costa & Jacobson, 2015) researched the silica activities in the Yb2O3–SiO2 system, which is crucial for understanding the degradation of silicate-based coatings.
Thermoelectric Applications : The use of ytterbium in thermoelectric materials has been explored, with a study by (Nolas et al., 2000) demonstrating that ytterbium-doped skutterudites show promising thermoelectric properties.
Photocatalytic Activity for Dye Degradation : Ytterbium co-doped ZnO nanoparticles have been investigated for their photocatalytic activity in degrading dyes. (Ahmad, 2019) reported enhanced photocatalytic activity for the degradation of methyl orange dye under visible light irradiation.
Cancer Research and Apoptosis Induction : Ytterbium(III) porphyrin complexes have shown anti-cancer activities. A study by (Kwong et al., 2013) indicated that these complexes can induce apoptosis in cancer cells through the endoplasmic reticulum stress pathway.
Mechanism of Action
Target of Action
The primary target of (Z)-4-hydroxypent-3-en-2-one;ytterbium, also known as YTTERBIUM 2,4-PENTANEDIONATE, is the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This receptor complex is a ligand-gated ion channel that mediates most inhibitory responses in the brain .
Mode of Action
The compound interacts with the GABA B Z receptor complex and shares some of the pharmacological properties of the benzodiazepines . It exerts its action through subunit modulation of the GABA B Z receptor chloride channel macromolecular complex . The compound binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex and potentiates t-butyl-bicyclophosphorothionate (TBPS) binding .
Biochemical Pathways
The compound enhances the effects of GABA transmission . GABA binding within the β(+) and α(−) interface induces a conformational change in the receptor channel allowing Cl – ions to pass into the cell to hyperpolarize neurons and make action potentials less likely .
Result of Action
The compound’s interaction with the GABA B Z receptor complex results in the hyperpolarization of neurons, making action potentials less likely . This can lead to sedative-like effects .
Properties
IUPAC Name |
4-oxopent-2-en-2-olate;ytterbium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Yb/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEKUGFVEWLJFN-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Yb+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Yb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931661 | |
| Record name | Ytterbium(3+) tris(4-oxopent-2-en-2-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless powder; [MSDSonline] | |
| Record name | Tris(pentane-2,4-dionato-O,O')ytterbium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8710 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14284-98-1 | |
| Record name | Ytterbium(3+) tris(4-oxopent-2-en-2-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(pentane-2,4-dionato-O,O')ytterbium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



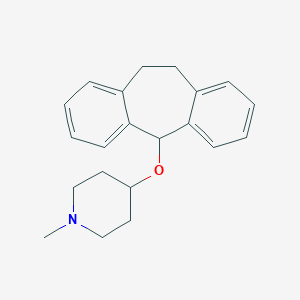





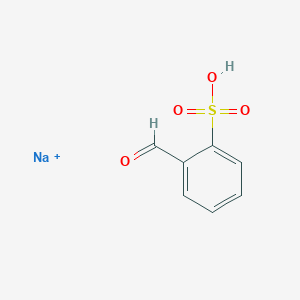
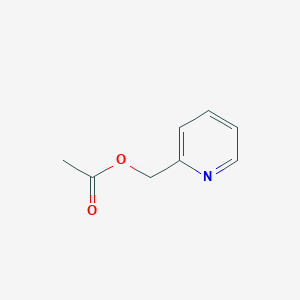
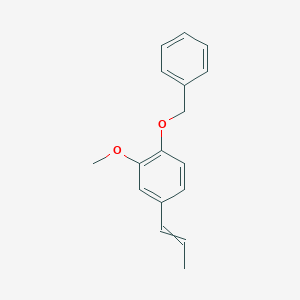

![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)

